1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
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Overview
Description
1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15387487 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Studies have demonstrated the chemoselective synthesis of novel hybrid spiroheterocycles, highlighting the use of 1,3-dipolar cycloaddition reactions. These reactions are pivotal for creating structurally diverse compounds with potential applications in medicinal chemistry and material science. For instance, a library of novel spiroheterocycles was synthesized, showcasing the utility of these compounds in developing new chemical entities (Rajesh et al., 2012).
Antitumor Activity
Compounds with a benzimidazole-quinoxaline moiety have shown promising antitumor properties. A series of 2-(benzimidazol-2-yl)quinoxalines were synthesized, displaying significant activity against a range of cancer cell lines. This research underscores the potential of such compounds in oncology, offering a foundation for the development of new cancer therapeutics (Mamedov et al., 2022).
DNA Detection and Fluorescent Probes
Benzimidazo[1,2-a]quinolines, structurally related to the queried compound, have been synthesized and explored for their DNA-binding properties. These compounds exhibit significant fluorescence emission upon binding to DNA, suggesting their application as DNA-specific fluorescent probes. Such applications are crucial in bioanalytical chemistry for detecting and studying nucleic acids (Perin et al., 2011).
Green Chemical Synthesis
The environmentally benign synthesis of spiroheterocycles, incorporating medicinally privileged heterosystems, showcases the application of green chemistry principles. These syntheses emphasize the importance of sustainable practices in chemical research, producing complex molecules with minimal environmental impact (Arya & Kumar, 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1'-(3H-benzimidazole-5-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-18(13-5-6-14-17(11-13)22-12-21-14)25-9-7-20(8-10-25)19(27)23-15-3-1-2-4-16(15)24-20/h1-6,11-12,24H,7-10H2,(H,21,22)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLNLWUDJZFRFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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